
Atropine methyl bromide
Descripción general
Descripción
El metilbromuro de atropina es un compuesto de amonio cuaternario derivado de la atropina, un alcaloide de tropano. Es conocido por sus propiedades antimuscarínicas, lo que significa que puede bloquear la acción de la acetilcolina en los receptores muscarínicos. Este compuesto se utiliza en diversas aplicaciones médicas, incluido el tratamiento de úlceras pépticas, úlceras gástricas y úlceras duodenales .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del metilbromuro de atropina generalmente implica la reacción de atropina con bromuro de metilo. El proceso se puede llevar a cabo en un sistema de flujo continuo, que permite un control preciso de las condiciones de reacción y una separación eficiente de los subproductos . Las condiciones de reacción a menudo incluyen un control cuidadoso del pH y el uso de resinas funcionalizadas para lograr una alta pureza.
Métodos de producción industrial: La producción industrial de metilbromuro de atropina implica la síntesis a gran escala utilizando principios similares a los métodos de laboratorio pero optimizados para mayores rendimientos y eficiencia. El proceso puede incluir pasos como la extracción líquido-líquido, la cristalización y la destilación para garantizar la pureza y la calidad del producto final .
Análisis De Reacciones Químicas
Electrochemical Oxidation and Iminium Intermediate Formation
Atropine undergoes electrochemical oxidation, generating an iminium intermediate that can react with nucleophiles. While this study used atropine (not methylatropine bromide), the mechanism provides insights into potential reactivity of related compounds .
Reaction Pathway :
-
Electrochemical Oxidation : Atropine is oxidized at the anode in a thin-layer flow cell, producing an iminium intermediate.
-
Nucleophilic Trapping : Addition of cyanide ions (CN⁻) traps the intermediate, forming N-nitrilo-noratropine (m/z = 315.1) .
Reaction Feature | Observation |
---|---|
Intermediate Formation | Iminium ion via two-electron oxidation |
Nucleophile Reaction | Cyanide addition to iminium intermediate |
Product Mass | 315.1 (LC–MS analysis) |
Functional Antagonism of Muscarinic Receptors
Atropine methyl bromide acts as a peripherally restricted muscarinic acetylcholine receptor (mAChR) antagonist. Its quaternary ammonium structure limits central nervous system penetration, making it effective for peripheral applications (e.g., ophthalmic mydriasis) .
Key Pharmacological Data :
-
Potency : Less potent than atropine sulfate but effective at blocking peripheral mAChR activity .
-
Applications : Used to relieve pyloric spasm in infants and reduce secretions in animal models .
Stability and Environmental Considerations
The synthesis of methylatropine bromide historically relied on bromomethane (CH₃Br), a regulated environmental pollutant. This has led to limited production and increased costs . Ethylatropine bromide is proposed as a greener alternative, synthesized via ethyl bromide under simpler conditions .
Environmental Impact :
Aplicaciones Científicas De Investigación
Atropine methyl bromide is a compound with applications in treating nerve agent exposure . It does not cross the blood-brain barrier .
Efficacy Against Sarin Exposure
- Protective Efficacy Nasal administration of this compound (2.5 mg/kg) provided complete protection against sarin-induced toxicity in guinea pigs, resulting in a 100% survival rate .
- Symptom Reduction The development of muscular tremors was decreased in animals treated with nasal this compound following sarin exposure .
- Physiological Normalization Post-exposure treatment with nasal this compound normalized the acute decrease in blood oxygen saturation and heart rate caused by sarin exposure .
- Metabolism Increase Inhibition of blood acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activities after sarin exposure was reduced in animals treated with nasal this compound, suggesting that survival increases the metabolism of sarin or expression of AChE .
- Weight Management Body weight loss in animals exposed to sarin and treated with nasal this compound was similar to saline controls .
Comparison with Atropine Sulfate
Mecanismo De Acción
El metilbromuro de atropina actúa como un antagonista competitivo y reversible de los receptores muscarínicos. Al bloquear la acción de la acetilcolina en estos receptores, inhibe el sistema nervioso parasimpático, que es responsable de las actividades de "descanso y digestión". Esto conduce a efectos como el aumento de la frecuencia cardíaca, la reducción de la salivación y la relajación de los músculos lisos .
Compuestos Similares:
Atropina: Un alcaloide de tropano de origen natural con propiedades antimuscarínicas similares.
Metilbromuro de homatropina: Otro compuesto de amonio cuaternario con usos similares en el tratamiento de trastornos gastrointestinales.
Escopolamina: Un alcaloide de tropano con propiedades antimuscarínicas, utilizado principalmente para el mareo y las náuseas postoperatorias.
Singularidad: El metilbromuro de atropina es único debido a su estructura de amonio cuaternario, lo que lo hace menos propenso a cruzar la barrera hematoencefálica en comparación con la atropina y la escopolamina. Esto da como resultado menos efectos secundarios en el sistema nervioso central, lo que lo hace más adecuado para ciertas aplicaciones médicas .
Comparación Con Compuestos Similares
Atropine: A naturally occurring tropane alkaloid with similar antimuscarinic properties.
Homatropine methylbromide: Another quaternary ammonium compound with similar uses in treating gastrointestinal disorders.
Scopolamine: A tropane alkaloid with antimuscarinic properties, used primarily for motion sickness and postoperative nausea.
Uniqueness: Atropine methylbromide is unique due to its quaternary ammonium structure, which makes it less likely to cross the blood-brain barrier compared to atropine and scopolamine. This results in fewer central nervous system side effects, making it more suitable for certain medical applications .
Actividad Biológica
Atropine methyl bromide, a quaternary ammonium salt of atropine, is primarily recognized for its role as a muscarinic acetylcholine receptor (mAChR) antagonist. This compound has garnered attention in both clinical and pharmacological contexts due to its distinct biological activities compared to its parent compound, atropine sulfate.
- Molecular Formula : CHBrNO
- Molecular Weight : 384.31 g/mol
- Melting Point : 222-223 °C
- CAS Number : 2870-71-5
This compound operates as a muscarinic receptor antagonist , inhibiting the action of acetylcholine at various muscarinic receptor subtypes (M1-M5). Unlike atropine sulfate, it exhibits reduced penetration into the central nervous system due to its quaternary ammonium structure, leading to a more peripheral effect and fewer central side effects .
Pharmacological Effects
-
Cardiovascular Effects :
- This compound has been shown to produce a stronger positive chronotropic effect , meaning it can increase heart rate more effectively than atropine sulfate. In clinical studies, it was noted to induce less dysrhythmia compared to its counterpart .
- Both atropine compounds lead to significant maternal heart rate increases, but only atropine sulfate significantly affected fetal heart rates, suggesting that this compound does not cross the placental barrier as readily .
- Gastrointestinal Effects :
- Ophthalmic Uses :
Comparative Studies
A comparative study highlighted the differences between this compound and atropine sulfate:
Parameter | This compound | Atropine Sulfate |
---|---|---|
Positive Chronotropic Effect | Stronger | Weaker |
Dysrhythmias | Fewer | More |
Maternal Heart Rate Increase | Yes | Yes |
Fetal Heart Rate Increase | No | Yes |
Gastrointestinal Spasm Relief | Effective | Less effective |
Case Studies and Clinical Findings
-
Clinical Investigation :
A double-blind study comparing the effects of methyl atropine bromide and atropine sulfate indicated that the former had a more pronounced effect on mouth dryness and heart rate without significantly altering blood pressure . Participants receiving methyl atropine bromide reported fewer side effects associated with central anticholinergic syndrome. -
Maternal-Fetal Studies :
Research involving pregnant women demonstrated that while both drugs increased maternal heart rates, only atropine sulfate had a significant impact on fetal heart rates, reinforcing the notion that this compound is less likely to penetrate the placental barrier due to its charged nature .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing Atropine Methyl Bromide in laboratory settings?
this compound is synthesized via quaternization of atropine with methyl bromide. Characterization involves nuclear magnetic resonance (NMR) spectroscopy (e.g., -NMR for integration of H-6 protons at δ 4.81 vs. δ 4.46 for epimers) and thin-layer chromatography (TLC) with Rf value validation (e.g., 0.42 in n-hexane-ethyl acetate 1:1). Purity (>98%) is confirmed using -NMR and mass spectrometry .
Q. What safety protocols are critical when handling this compound in experimental workflows?
Use chemical-resistant gloves (consider double gloving), laboratory coats, and eye protection. Ensure local ventilation to avoid inhalation of vapors. In case of exposure, flush eyes/skin immediately and seek medical attention. Store at 2–8°C in airtight containers, away from ignition sources due to flammability risks .
Q. How does this compound function as a muscarinic acetylcholine receptor (mAChR) antagonist?
It competitively inhibits mAChRs, blocking acetylcholine binding. Its quaternary ammonium structure restricts blood-brain barrier penetration, making it a peripheral-acting agent. Functional assays (e.g., organ bath experiments with isolated ileum) quantify its potency via IC50 values .
Q. What analytical methods validate this compound stability and purity under varying storage conditions?
Stability is assessed using high-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) to monitor degradation products. Accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) evaluate shelf life. Purity is confirmed via melting point (222–223°C) and elemental analysis .
Advanced Research Questions
Q. How can researchers address contradictory toxicity data in this compound studies?
Variability in LD50 values (e.g., 75 mg/kg intraperitoneal in mice vs. 358 mg/kg subcutaneous in guinea pigs) may stem from species-specific metabolic differences or route-dependent bioavailability. Standardize dosing protocols (e.g., mg/kg body weight adjusted for strain/metabolic rate) and include positive controls (e.g., atropine sulfate) to contextualize toxicity .
Q. What experimental models best demonstrate the peripheral vs. central effects of this compound?
In neuroprotection studies, co-administer pyridostigmine (a peripheral cholinesterase inhibitor) to isolate central effects. For example, in diisopropylfluorophosphate (DFP)-induced neurotoxicity, this compound (20 mg/kg, i.m.) inhibits peripheral mAChR overstimulation without crossing the blood-brain barrier, enabling focused analysis of central neurodegeneration .
Q. How do stereochemical properties influence this compound’s pharmacological activity?
The 4R stereoisomer exhibits distinct receptor binding kinetics compared to 4S. Use chiral chromatography (e.g., Chiralpak IC column) to resolve enantiomers. Functional assays (e.g., calcium flux in mAChR-transfected HEK293 cells) reveal stereospecific potency differences .
Q. What methodologies quantify this compound in biological matrices during pharmacokinetic studies?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., d3-Atropine Methyl Bromide) achieves nanogram-level sensitivity in plasma/brain homogenates. Validate assays per FDA guidelines for selectivity, matrix effects, and recovery rates .
Q. How does this compound modulate cell cycle reactivation in tetraploid retinal ganglion cells (RGCs)?
In chick retinal models, it triggers endoreplication by blocking mAChR-mediated cell cycle arrest. Immunostaining for phosphorylated histone H3 (pH3) and flow cytometry (DNA content analysis) quantify tetraploid cell populations. Co-treatment with nerve growth factor (NGF) clarifies p75NTR interaction pathways .
Q. What strategies resolve conflicting data on this compound’s efficacy in in vitro vs. in vivo models?
Discrepancies often arise from bioavailability differences. Use ex vivo models (e.g., isolated vagus nerve preparations) to bridge in vitro receptor binding data (e.g., values) and in vivo physiological responses (e.g., heart rate modulation in anaesthetized rats). Pharmacokinetic-pharmacodynamic (PK-PD) modeling integrates absorption/distribution parameters .
Propiedades
Número CAS |
2870-71-5 |
---|---|
Fórmula molecular |
C18H26BrNO3 |
Peso molecular |
384.3 g/mol |
Nombre IUPAC |
[(1R,5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide |
InChI |
InChI=1S/C18H26NO3.BrH/c1-19(2)14-8-9-15(19)11-16(10-14)22-18(21)17(12-20)13-6-4-3-5-7-13;/h3-7,14-17,20H,8-12H2,1-2H3;1H/q+1;/p-1/t14-,15+,16?,17?; |
Clave InChI |
XMLNCADGRIEXPK-ZNHDNBJUSA-M |
SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] |
SMILES isomérico |
C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] |
SMILES canónico |
C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] |
Apariencia |
Solid powder |
Key on ui other cas no. |
2870-71-5 |
Pictogramas |
Irritant |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Números CAS relacionados |
31610-87-4 (Parent) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
8-methylatropinium nitrate atropine iodomethylate atropine methonitrate atropine methylbromide methyl atropine methylatropine methylatropine bromide methylatropine iodide methylatropine iodide, (endo-(+-))-isomer methylatropine iodide, (endo-3(R))-isomer methylatropine iodide, (endo-3(S))-isomer methylatropine iodide, 3H-labeled, (endo-(+-))-isomer methylatropine nitrate methylatropine nitrate, (endo-(+-))-isomer methylatropine nitrite, (endo-(+-))-isomer methylatropine sulfate (2:1), (endo-(+-))-isomer methylatropine, endo-3(R)-isomer methylatropine, endo-3(S)-isomer N-methylatropine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.